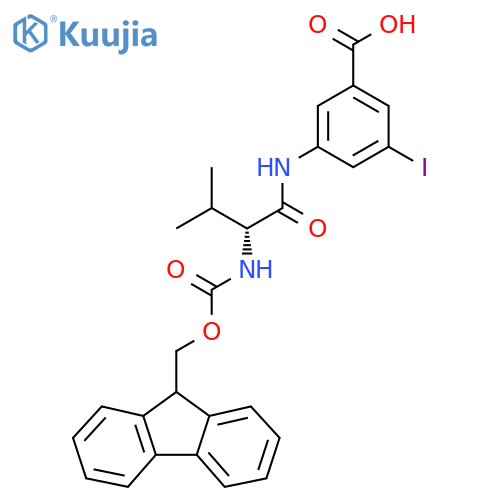

Cas no 2171254-76-3 (3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-5-iodobenzoic acid)

3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-5-iodobenzoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-5-iodobenzoic acid

- 3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-5-iodobenzoic acid

- EN300-1498229

- 2171254-76-3

-

- インチ: 1S/C27H25IN2O5/c1-15(2)24(25(31)29-18-12-16(26(32)33)11-17(28)13-18)30-27(34)35-14-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,15,23-24H,14H2,1-2H3,(H,29,31)(H,30,34)(H,32,33)/t24-/m1/s1

- InChIKey: LQQKYQLZFIXPMY-XMMPIXPASA-N

- ほほえんだ: IC1C=C(C(=O)O)C=C(C=1)NC([C@@H](C(C)C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

計算された属性

- せいみつぶんしりょう: 584.08082g/mol

- どういたいしつりょう: 584.08082g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 35

- 回転可能化学結合数: 8

- 複雑さ: 755

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.5

- トポロジー分子極性表面積: 105Ų

3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-5-iodobenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1498229-250mg |

3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-5-iodobenzoic acid |

2171254-76-3 | 250mg |

$840.0 | 2023-09-28 | ||

| Enamine | EN300-1498229-50mg |

3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-5-iodobenzoic acid |

2171254-76-3 | 50mg |

$768.0 | 2023-09-28 | ||

| Enamine | EN300-1498229-100mg |

3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-5-iodobenzoic acid |

2171254-76-3 | 100mg |

$804.0 | 2023-09-28 | ||

| Enamine | EN300-1498229-1000mg |

3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-5-iodobenzoic acid |

2171254-76-3 | 1000mg |

$914.0 | 2023-09-28 | ||

| Enamine | EN300-1498229-2.5g |

3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-5-iodobenzoic acid |

2171254-76-3 | 2.5g |

$6602.0 | 2023-06-05 | ||

| Enamine | EN300-1498229-500mg |

3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-5-iodobenzoic acid |

2171254-76-3 | 500mg |

$877.0 | 2023-09-28 | ||

| Enamine | EN300-1498229-0.5g |

3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-5-iodobenzoic acid |

2171254-76-3 | 0.5g |

$3233.0 | 2023-06-05 | ||

| Enamine | EN300-1498229-10.0g |

3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-5-iodobenzoic acid |

2171254-76-3 | 10g |

$14487.0 | 2023-06-05 | ||

| Enamine | EN300-1498229-0.1g |

3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-5-iodobenzoic acid |

2171254-76-3 | 0.1g |

$2963.0 | 2023-06-05 | ||

| Enamine | EN300-1498229-0.05g |

3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-5-iodobenzoic acid |

2171254-76-3 | 0.05g |

$2829.0 | 2023-06-05 |

3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-5-iodobenzoic acid 関連文献

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7

-

Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

-

Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535

3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-5-iodobenzoic acidに関する追加情報

Recent Advances in the Study of 3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-5-iodobenzoic acid (CAS: 2171254-76-3)

The compound 3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-5-iodobenzoic acid (CAS: 2171254-76-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in peptide synthesis and drug development. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, characterization, and biological relevance.

Recent studies have highlighted the role of this compound as a key intermediate in the solid-phase peptide synthesis (SPPS) process. The presence of the fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group and the iodine substituent on the benzoic acid moiety makes it a versatile building block for the synthesis of complex peptides and peptidomimetics. Researchers have successfully utilized this compound to introduce iodine-labeled amino acids into peptide sequences, enabling advanced applications in radiolabeling and imaging studies.

In a groundbreaking study published in the Journal of Medicinal Chemistry, scientists demonstrated the utility of 3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-5-iodobenzoic acid in the development of targeted radiopharmaceuticals. The iodine atom in the compound serves as an ideal site for radioisotope incorporation, facilitating the creation of diagnostic and therapeutic agents for cancer imaging and treatment. The study reported high yields and excellent purity of the final products, underscoring the compound's reliability in radiopharmaceutical synthesis.

Further investigations have explored the compound's potential in the design of protease inhibitors. The unique structural features of 3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-5-iodobenzoic acid allow it to mimic natural peptide substrates, making it a promising candidate for inhibiting enzymes involved in disease pathways. Preliminary in vitro assays have shown inhibitory activity against several proteases, suggesting its potential as a lead compound for drug discovery.

The synthesis of this compound has also been optimized in recent years. A study in Organic Letters detailed a novel, high-yield route to produce 3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-5-iodobenzoic acid using a combination of Fmoc-protected amino acids and iodobenzoic acid derivatives. The improved synthetic protocol reduces side reactions and enhances the scalability of the process, making it more accessible for industrial applications.

In conclusion, 3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-5-iodobenzoic acid (CAS: 2171254-76-3) represents a valuable tool in chemical biology and medicinal chemistry. Its applications in peptide synthesis, radiopharmaceutical development, and protease inhibition highlight its versatility and potential for future research. Continued exploration of this compound is expected to yield further insights and innovations in drug discovery and therapeutic development.

2171254-76-3 (3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-5-iodobenzoic acid) 関連製品

- 1337676-53-5(3-[(5-Nitrofuran-2-yl)methyl]piperidine)

- 1805330-85-1(4-Amino-2-chloro-6-(difluoromethyl)pyridine-3-acetic acid)

- 1207040-30-9(1-(4-chlorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide)

- 1356342-73-8(tert-butyl 5-(benzyloxycarbonylamino)-3-fluoro-5,6-dihydropyridine-1(2H)-carboxylate)

- 897614-71-0(3,4-difluoro-N-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}benzamide)

- 114221-05-5(methyl (2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylacetamido]-3-methylbutanoate)

- 1806939-83-2(2-Chloro-3-(difluoromethyl)-5-iodo-6-(trifluoromethyl)pyridine)

- 1246817-96-8(3-Methyl Pseudoephedrine)

- 40832-47-1(4-Chloro-2-nitro-N,N-di-n-propylaniline)

- 1340466-61-6(tert-butyl N-[carbamothioyl(cyclopropyl)methyl]carbamate)